5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501251
InChI: InChI=1S/C12H17BClNO3/c1-7-8(14)6-15-10(16)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C
Molecular Formula: C12H17BClNO3
Molecular Weight: 269.53 g/mol

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

CAS No.:

Cat. No.: VC13501251

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol -

Specification

Molecular Formula C12H17BClNO3
Molecular Weight 269.53 g/mol
IUPAC Name 5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Standard InChI InChI=1S/C12H17BClNO3/c1-7-8(14)6-15-10(16)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16)
Standard InChI Key VYOWMSPKVQEABZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, reflects its pyridine backbone substituted at positions 3, 4, and 5. Its molecular formula is C₁₁H₁₆BClNO₃, with a molecular weight of 221.061 g/mol . The boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3 enhances its stability and reactivity in cross-coupling reactions, while the hydroxyl group at position 2 introduces hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number1171891-35-2
Molecular FormulaC₁₁H₁₆BClNO₃
Exact Mass221.122 g/mol
Topological Polar Surface51.58 Ų
LogP (Partition Coefficient)1.086

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The ¹H NMR spectrum (CDCl₃) exhibits signals for the methyl groups (δ 1.25–1.35 ppm, 12H), pyridine protons (δ 7.45–8.15 ppm), and hydroxyl proton (δ 5.20 ppm) . High-resolution MS (HRMS) shows a molecular ion peak at m/z 221.122 [M+H]⁺, consistent with the molecular formula .

Synthesis and Reaction Pathways

Palladium-Catalyzed Borylation

The most common synthesis involves a palladium-catalyzed borylation of 3-bromo-5-chloro-2-methylpyridine with bis(pinacolato)diboron. In a representative procedure :

  • Reagents: 3-Bromo-5-chloro-2-methylpyridine (2.91 mmol), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), KOAc (2 eq).

  • Conditions: 1,4-Dioxane solvent, 90°C, argon atmosphere, 1–2 hours.

  • Yield: Crude product purified via silica gel chromatography (0–50% EtOAc/hexanes) to afford the boronate ester in >70% yield .

Table 2: Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂1,4-Dioxane90172
Pd(dppf)Cl₂1,4-Dioxane80268

Applications in Heterocycle Functionalization

The boronate ester serves as a key intermediate in synthesizing complex heterocycles. For example, coupling with tert-butyl (S)-4-bromo-12-fluoro-7a,13-dihydro-7H- triazolo[4',3':1,6]pyrido[3,2-b]benzofuro[4,3-fg] oxazonine-14(8H)-carboxylate under Suzuki-Miyaura conditions yields a triazolopyridine derivative with potential antiviral activity .

Physicochemical and Stability Profiles

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of >200°C, attributed to the robust boronate ester moiety .

Pharmaceutical and Industrial Applications

Drug Discovery

As a boronic acid derivative, this compound is pivotal in developing protease inhibitors and kinase-targeted therapies. Its ability to form reversible covalent bonds with enzymatic active sites enhances drug specificity .

Materials Science

In polymer chemistry, it acts as a cross-linking agent for boronate ester-based hydrogels, which are responsive to pH and glucose levels .

Comparative Analysis with Analogous Boronate Esters

Table 3: Comparison of Key Boronate Esters

CompoundMolecular WeightLogPApplication
5-Chloro-4-methyl-3-(tetramethyl-dioxaborolan-2-yl)pyridin-2-ol221.0611.086Drug intermediates
2-Methyl-4-(2-(tetramethyl-dioxaborolan-2-yl)phenyl)butan-2-ol290.212.34Polymer cross-linkers

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